5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-6-1-7-5(4-12)2-10-8(7)11-3-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDGPLCGCJDOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596749 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-17-4 | |
| Record name | 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation for N-Protection
The nitrogen atom at position 1 is protected using triisopropylchlorosilane (TIPSCl) to prevent undesired side reactions during formylation. Two distinct conditions are documented:
Method A (Polar Solvent System):
-
Solvent: DMF
-
Base: Sodium hydride (NaH, 1.05 equiv)
-
Temperature: 0°C → room temperature
Method B (Non-Polar Solvent System):
Table 1: Silylation Conditions Comparison
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMF | THF |
| Base | NaH | n-BuLi |
| Reaction Time | 2 hours | 2 hours |
| Intermediate Purity | 85% | 93% |
Regioselective Formylation
The silylated intermediate undergoes formylation at position 3 using hexamethylenetetramine (HMTA) under acidic conditions. Key parameters include:
-
Solvent: Acetic acid/water (3:1 v/v)
-
Temperature: 120°C (reflux)
-
Time: 12 hours
Mechanistic studies suggest HMTA acts as a formylating agent, with the silyl group directing electrophilic substitution to position 3. Alternative formylation reagents (e.g., DMF/POCl₃) are less effective, yielding <50% product due to competing reactions at position 4.
Desilylation and Final Product Isolation
Deprotection employs tetrabutylammonium fluoride (TBAF) in THF:
-
Conditions: 0°C → room temperature, 2 hours
-
Workup: Aqueous extraction followed by silica gel chromatography (heptane/ethyl acetate 7:3)
Alternative Preparation Routes
Direct Formylation Without Protection
Attempts to bypass silylation using HMTA in trifluoroacetic acid (TFA) resulted in poor regioselectivity (3:1 ratio of 3-carbaldehyde to 4-carbaldehyde). This method is impractical for large-scale synthesis due to arduous separation.
Post-Functionalization Fluorination
Fluorination after formylation via Balz-Schiemann reaction proved ineffective, with <10% yield attributed to decomposition under diazotization conditions.
Industrial Production Considerations
While lab-scale methods are well-established, industrial adaptation faces challenges:
-
Cost: TIPSCl and HMTA are expensive at multi-kilogram scales.
-
Waste: Silica gel chromatography generates significant solvent waste.
-
Solutions:
Table 2: Scalability Assessment of Key Steps
| Step | Lab Yield | Industrial Feasibility |
|---|---|---|
| Silylation | 85–93% | Moderate (cost issues) |
| Formylation | 67% | High |
| Desilylation | 95% | High |
Analytical Validation of Methods
Spectroscopic Confirmation
Purity and Stability
Accelerated stability studies (40°C/75% RH, 6 months) show <2% degradation, confirming the aldehyde’s robustness under standard storage.
Comparative Analysis of Methodologies
The silylation-formylation-desilylation sequence outperforms alternatives in yield (67% vs. <50%) and regioselectivity (>99:1). Direct formylation routes, while simpler, fail to achieve comparable consistency. Industrial adoption requires optimization of silylation reagents and solvent recovery systems .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features make it particularly useful for designing inhibitors targeting kinase enzymes, which are pivotal in various cellular processes and disease mechanisms, especially cancer. Studies have shown that this compound exhibits inhibitory activity against several kinases, including Flt-3 and CDK4/6, indicating its potential as a therapeutic agent in oncology.
Case Study: Kinase Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit fibroblast growth factor receptors (FGFRs), which play a significant role in tumor growth and metastasis. For instance, a study reported that specific derivatives exhibited IC50 values in the nanomolar range against FGFRs, leading to reduced proliferation and increased apoptosis in cancer cell lines .
Materials Science
In materials science, this compound is being explored for its potential applications in organic electronics. Its conjugated structure and electron-withdrawing properties due to the fluorine atom suggest applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). These applications leverage the compound's ability to facilitate charge transport and improve device efficiency .
Biological Research
This compound is utilized as a probe to study biological processes and interactions. Its ability to bind selectively to specific receptors makes it valuable for investigating enzyme inhibition and receptor binding dynamics. This application is crucial for understanding cellular pathways and developing new therapeutic strategies .
Chemical Biology
In chemical biology, this compound is employed in the design of chemical probes and bioactive molecules aimed at elucidating cellular mechanisms. The reactive aldehyde group allows for further chemical transformations, enabling the incorporation of various functional groups into new molecular architectures that can modulate biological activity .
Mechanism of Action
The mechanism of action of 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can inhibit kinase enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Pathways Involved: The compound can affect pathways such as the FGFR signaling pathway, which is implicated in various types of cancer.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physical and Chemical Properties
Table 1: Substituent and Molecular Weight Comparison
Key Observations :
- Steric Effects : The tosyl group in 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde increases molecular weight (379.23 g/mol) and steric bulk, which may reduce solubility in polar solvents .
- Functional Group Impact : The carbaldehyde group (CHO) at position 3 enables nucleophilic addition reactions, whereas the methyl ester (COOCH₃) in the carboxylate derivative is less reactive but offers stability .
Key Observations :
- Formylation : The bromo and fluoro derivatives likely share similar synthesis routes, with formylation via the Vilsmeier-Haack reaction or hexamine-mediated methods .
- Cross-Coupling : Suzuki-Miyaura coupling introduces aryl groups (e.g., 3,4-dimethoxyphenyl) at position 5, enhancing π-π stacking interactions in bioactive molecules .
Structural and Spectroscopic Comparisons
Table 3: NMR Data for Selected Compounds
Biological Activity
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS Number: 1171920-17-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a fluorine atom at the 5-position of the pyrrolopyridine ring and an aldehyde group at the 3-position. Its structure is pivotal in determining its biological interactions and efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.14 g/mol |
| CAS Number | 1171920-17-4 |
| Density | 1.5 ± 0.1 g/cm³ |
| Hazard Classification | Irritant |
The primary mode of action for this compound involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in cellular proliferation, differentiation, and survival. Inhibition of these receptors can lead to reduced tumor growth and metastasis.
Biochemical Pathways Affected
The inhibition of FGFRs by this compound affects several downstream signaling pathways:
- RAS-MEK-ERK Pathway : Involved in cell division and survival.
- PI3K-Akt Pathway : Plays a role in promoting cell growth and metabolism.
- PLCγ Pathway : Important for cellular signaling processes.
Biological Activity
Research has demonstrated that this compound exhibits significant anti-cancer properties, particularly against various breast cancer cell lines. The compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation.
Case Studies
- In Vitro Studies : A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory effects on FGFRs with IC50 values ranging from 7 nM to over 700 nM against different FGFR isoforms. Specifically, compound derivatives similar to this compound were effective in inhibiting the proliferation of breast cancer cells (4T1 cell line) and inducing apoptosis .
- Pharmacological Evaluation : In a comparative analysis, compounds with similar structures showed varying degrees of FGFR inhibition, with some derivatives demonstrating enhanced potency due to structural modifications .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents targeting kinase enzymes involved in cancer progression. Its unique structural features allow for the development of selective inhibitors that can potentially minimize off-target effects.
Summary of Findings
The biological activity of this compound is characterized by:
- Targeting FGFRs : Leading to inhibition of cancer cell proliferation.
- Inducing Apoptosis : Particularly in breast cancer cells.
- Potential for Drug Development : As a scaffold for creating more potent kinase inhibitors.
Q & A
Q. What are the optimal synthetic routes for introducing the aldehyde group at the 3-position of 5-fluoro-pyrrolo[2,3-b]pyridine?
The aldehyde group can be introduced via the Vilsmeier-Haack reaction , using hexamine (HMTA) as a formylating agent in a mixture of acetic acid and water. For example, 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde was synthesized by refluxing the parent heterocycle with HMTA at 120°C, yielding 67% product after precipitation . Adjusting the solvent ratio (e.g., 3:1 water:acetic acid) and reaction time (overnight reflux) improves yield. For fluorinated analogs, replace bromine with fluorine via nucleophilic substitution or direct fluorination before formylation.
Q. How can researchers verify the regioselectivity of substituents on the pyrrolo[2,3-b]pyridine core?
Use 2D NMR (COSY, HSQC) to assign proton and carbon signals. For instance, in 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde, the aldehyde proton resonates at δ 10.03 ppm (¹H NMR), while the tosyl group protons appear as distinct doublets at δ 8.07 and 7.48 ppm. Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting their signals upfield . Coupling constants (J = 2.1–2.3 Hz) confirm meta-substitution patterns.
Q. What purification methods are effective for isolating 5-fluoro-pyrrolo[2,3-b]pyridine derivatives?
- Silica gel chromatography : Use heptane/ethyl acetate (7:3 to 8:2) for intermediates.
- Recrystallization : For final products, recrystallize from ethanol or THF to achieve >98% purity .
- Acid-base extraction : Remove unreacted starting materials (e.g., boronic acids in Suzuki couplings) via aqueous washes at pH 7–9 .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., F, Br) at the 5-position influence the reactivity of the aldehyde group in cross-coupling reactions?
Fluorine’s strong -I effect increases the electrophilicity of the aldehyde, enhancing its participation in Grignard additions or Knoevenagel condensations . For example, 5-fluoro-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde reacts with phenylmagnesium bromide at 0°C to form secondary alcohols (e.g., (phenyl)(heteroaryl)methanol derivatives) with >90% yield . However, steric hindrance from bulky substituents may require longer reaction times or elevated temperatures.
Q. What strategies mitigate competing side reactions during Suzuki-Miyaura couplings of 5-fluoro-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
- Protection of the aldehyde : Temporarily convert the aldehyde to an acetal or oxime to prevent undesired nucleophilic attack.
- Catalyst optimization : Use Pd(PPh₃)₄ (2 mol%) with argon purging to suppress homocoupling.
- Solvent selection : A toluene/ethanol (3:1) mixture improves solubility of boronic acids while stabilizing the palladium catalyst .
Q. How can computational modeling predict the impact of 5-fluoro substitution on the compound’s π-π stacking interactions in kinase inhibition assays?
Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps. Fluorine’s electronegativity enhances dipole interactions with kinase ATP-binding pockets, as seen in pyrrolo[2,3-b]pyridine-based kinase inhibitors . Pair these results with molecular docking (e.g., AutoDock Vina) to validate binding poses against targets like JAK2 or EGFR.
Data Contradictions and Resolution
Q. Conflicting NMR data arise when comparing 5-fluoro-pyrrolo[2,3-b]pyridine-3-carbaldehyde with its brominated analog. How should researchers interpret this?
Fluorine’s paramagnetic shielding effect reduces chemical shift values (δ) for adjacent protons by 0.2–0.5 ppm compared to bromine. For example, the 5-bromo analog’s aldehyde proton resonates at δ 9.93 ppm, while the 5-fluoro derivative’s aldehyde proton may appear at δ 9.75–9.85 ppm . Confirm assignments via ¹H-¹³C HMBC correlations between the aldehyde carbon (δ ~185 ppm) and adjacent protons.
Methodological Tables
Q. Table 1. Key Synthetic Steps for 5-Fluoro-pyrrolo[2,3-b]pyridine-3-carbaldehyde Derivatives
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Formylation | HMTA, AcOH/H₂O (3:1), 120°C, 12h | 67% | |
| Tosyl Protection | NaH, THF, 0°C → RT, TsCl, 3h | 91% | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH, 105°C | 58% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
